![molecular formula C15H18ClN3O3S2 B2905480 N-butyl-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922045-98-5](/img/structure/B2905480.png)
N-butyl-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide
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Overview
Description
“N-butyl-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide” is a chemical compound that has been synthesized and studied for its potential biological activities . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives have been known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and cytotoxic effects .
Synthesis Analysis
The synthesis of “N-butyl-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide” involves complex chemical reactions . The compound has been characterized by spectral and analytical studies . The exact synthesis process and the conditions under which it was carried out are not detailed in the available literature.Molecular Structure Analysis
The molecular structure of “N-butyl-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide” has been analyzed using various spectroscopic techniques . The compound has been characterized by 1H-NMR, 13C-NMR, and IR spectroscopy . The mass spectrometry data indicates a molecular weight of 469 .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-butyl-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide” have been analyzed using various techniques . The compound has been characterized by its NMR and IR spectra . The mass spectrometry data indicates a molecular weight of 469 .Scientific Research Applications
Anticancer Activity
Thiazole derivatives have been recognized for their potential in anticancer treatments. Some compounds have shown potent effects on human tumor cell lines, including prostate cancer. The specific compound may share similar properties due to its thiazole structure .
Antimicrobial Agents
Thiazoles exhibit significant biological activities, including antibacterial, antiprotozoal, antitubercular, and antifungal properties. They have been studied for their inhibitory impact against various microorganisms .
Pharmaceutical Synthesis
Thiazolines, closely related to thiazoles, are important in synthesizing pharmaceuticals and biologically active natural compounds with antibacterial properties .
Bioluminescence Research
Thiazolines are also involved in the bioluminescent process of fireflies and are part of fascinating natural compounds like curacin A and largazole .
Dyes and Metal Complexes
Thiazole derivatives are used in dyes and their metal complexes, which have various applications including in the textile industry .
Future Directions
The future directions for the study of “N-butyl-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide” could involve further investigation into its biological activities and potential therapeutic applications. More detailed studies on its synthesis, chemical reactions, mechanism of action, and safety profile would also be beneficial. As a thiazole derivative, it holds promise for the development of new drugs with diverse biological activities .
Mechanism of Action
Target of Action
The compound N-butyl-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide is a derivative of the 2-aminothiazole scaffold . This scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . The 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It’s known that 2-aminothiazole derivatives can interact with their targets and cause changes that inhibit the growth of cancer cells .
Biochemical Pathways
Thiazoles are known to be involved in a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Pharmacokinetics
The solubility of thiazoles in water, alcohol, and ether may influence the bioavailability of this compound.
Result of Action
Thiazoles are known to have a wide range of biological activities, including anticancer effects .
Action Environment
The solubility of thiazoles in different solvents may suggest that the compound’s action could be influenced by the environment in which it is administered.
properties
IUPAC Name |
N-butyl-2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3S2/c1-2-3-8-17-14(20)9-12-10-23-15(18-12)19-24(21,22)13-6-4-11(16)5-7-13/h4-7,10H,2-3,8-9H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJNVAUDDWUGDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide |
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